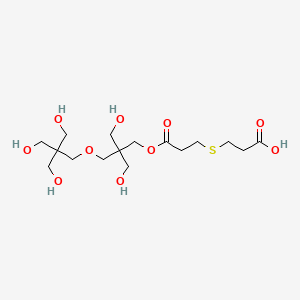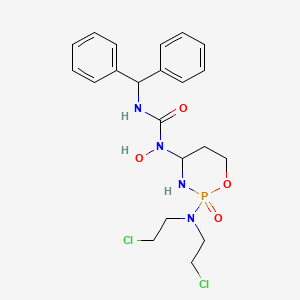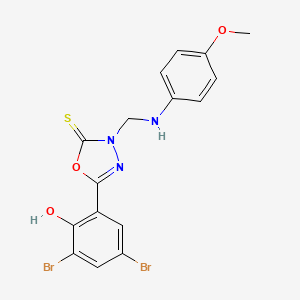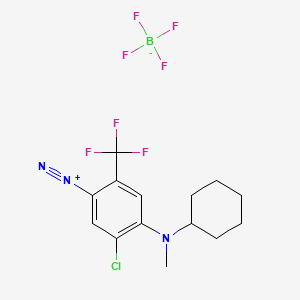
Propanoic acid, 3,3'-thiobis-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of ester linkages, a thioether group, and multiple hydroxyl groups. It is used in various industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of propanoic acid derivatives with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to undergo redox reactions due to the presence of the thioether group. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The ester and hydroxyl groups allow it to interact with various molecular targets, potentially modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- Propanoic acid, 3,3’-thiobis-, dihexadecyl ester
Uniqueness
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its combination of ester, thioether, and multiple hydroxyl groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
91449-99-9 |
|---|---|
Fórmula molecular |
C16H30O10S |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
3-[3-[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H30O10S/c17-5-15(6-18,7-19)10-25-11-16(8-20,9-21)12-26-14(24)2-4-27-3-1-13(22)23/h17-21H,1-12H2,(H,22,23) |
Clave InChI |
XPECCMUHBASUEH-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















